molecular formula C7H9F2NO5S B1393159 3,4-Difluoro-2-methoxyaniline sulfate CAS No. 1072945-56-2

3,4-Difluoro-2-methoxyaniline sulfate

Cat. No.: B1393159
CAS No.: 1072945-56-2
M. Wt: 257.21 g/mol
InChI Key: PQVPJVCSMVAHPE-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-methoxyaniline sulfate: is a chemical compound with the molecular formula C8H10F2NO4S. It appears as a white crystalline powder that is soluble in water and alcohol. This compound is primarily used as an intermediate in the synthesis of other chemicals, including pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Difluoro-2-methoxyaniline sulfate can be synthesized through several different pathways:

    Reaction of 3,4-difluoroaniline with methanol and sulfuric acid: .

    Reaction of 2,4-difluoro-6-methoxyaniline with sulfuric acid: .

  • Reaction of 2,4-difluoroanisole with aniline and sulfuric acid .

Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate.
  • Reduction: Sodium borohydride, lithium aluminum hydride.
  • Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of corresponding quinones or other oxidized derivatives.
  • Reduction: Formation of amines or other reduced derivatives.
  • Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
  • Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
  • Medicine: Explored for the development of new drugs and therapies.
  • Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2-methoxyaniline sulfate involves its interaction with specific molecular targets and pathways. It has shown promising biological activities, including antibacterial, antifungal, and anticancer properties. The compound may exert its effects by inhibiting key enzymes or interfering with cellular processes essential for the survival and proliferation of pathogens or cancer cells.

Comparison with Similar Compounds

  • 3,4-Difluoro-2-methoxyaniline
  • 2,4-Difluoro-6-methoxyaniline
  • 2,4-Difluoroanisole

Comparison: 3,4-Difluoro-2-methoxyaniline sulfate is unique due to its sulfate group, which can influence its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

3,4-difluoro-2-methoxyaniline;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO.H2O4S/c1-11-7-5(10)3-2-4(8)6(7)9;1-5(2,3)4/h2-3H,10H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVPJVCSMVAHPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674630
Record name Sulfuric acid--3,4-difluoro-2-methoxyaniline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-56-2
Record name Benzenamine, 3,4-difluoro-2-methoxy-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072945-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfuric acid--3,4-difluoro-2-methoxyaniline (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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